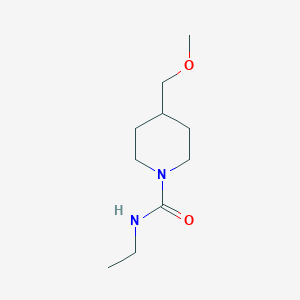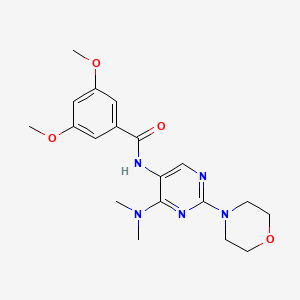![molecular formula C14H13N5O3S B2453507 1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034419-56-0](/img/structure/B2453507.png)
1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a compound that brings together diverse chemical groups into one structure. Its complex molecular framework implies a range of properties and possible applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves multi-step organic synthesis methods, given the variety of functional groups and ring systems present. A typical synthetic approach may start with the construction of the pyridazine core, followed by the introduction of the oxo group at the 6-position. Subsequent steps would include the formation of the carboxamide linkage and finally, the integration of the thienopyrimidine moiety. Reaction conditions such as high temperatures, specific catalysts, or reagents might be necessary to achieve each transformation.
Industrial Production Methods: Industrial-scale production could leverage continuous flow chemistry to streamline the multi-step synthesis process. This approach optimizes reaction conditions, enhances yield, and reduces waste. Specific catalysts, solvents, and purification methods would be employed to ensure high-purity product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions at various sites, especially at the thienopyrimidine and pyridazine rings.
Reduction: : Reduction reactions could potentially target the oxo groups, leading to the formation of alcohol derivatives.
Substitution: : The nitrogen atoms and carboxamide group provide sites for nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are likely used to facilitate these reactions.
Major Products:Oxidation Products: : Introduction of additional oxo groups or conversion to carboxylic acids.
Reduction Products: : Formation of secondary alcohols.
Substitution Products: : New derivatives with varied functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound could serve as a building block for creating novel molecules, given its rich functional group chemistry.
Biology: Biologically, it might interact with certain enzymes or receptors due to its structural similarity to known bioactive compounds, making it a candidate for drug development studies.
Medicine: In medical research, it could be investigated for potential therapeutic effects, targeting specific pathways or molecular targets implicated in diseases.
Industry: Industrially, it may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound's mechanism of action would depend on its interaction with biological targets. It might bind to active sites of enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require extensive research, including computational modeling and experimental validation.
Comparison with Similar Compounds
Similar Compounds:
1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: : Lacks the thienopyrimidine moiety.
2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethylamine: : Similar thienopyrimidine core but different functional groups.
Uniqueness: The combination of a pyridazine ring with a thienopyrimidine moiety and a carboxamide group makes 1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide unique
Properties
IUPAC Name |
1-methyl-6-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-18-11(20)3-2-10(17-18)12(21)15-5-6-19-8-16-13-9(14(19)22)4-7-23-13/h2-4,7-8H,5-6H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXIPARQCOELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2453425.png)

![13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2453429.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)
![1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2453432.png)

![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)
![ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2453437.png)
![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2453438.png)

![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)

![2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2453446.png)
